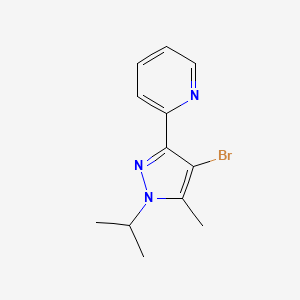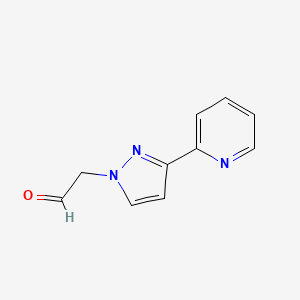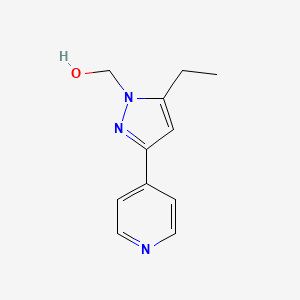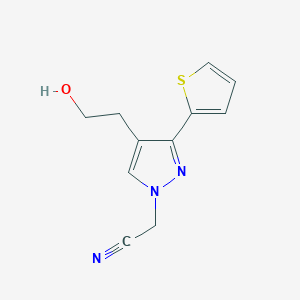![molecular formula C10H18N4O B1490274 (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2090310-75-9](/img/structure/B1490274.png)
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Overview
Description
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications : Research has shown that certain heterocyclic compounds, including those related to the specified chemical, have been studied for their potential anticancer and antimicrobial properties. These studies involve molecular docking and synthesis, exploring the effectiveness against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Synthesis for Pharmaceutical Development : The compound has been synthesized as a building block for further pharmaceutical development. This synthesis process, which often involves multiple steps and yields significant amounts, is crucial for creating derivatives for various medical applications (Shu et al., 2012).
Eco-friendly Synthesis of Derivatives : Research has also been conducted on the eco-friendly synthesis of derivatives of this compound, with a focus on creating new active biomolecules. This type of research is vital in developing sustainable methods for pharmaceutical production (Mabrouk et al., 2020).
Development of Antimicrobial and Anticancer Agents : Studies on novel pyrazole derivatives have highlighted their potential as antimicrobial and anticancer agents. Such research is essential for expanding the arsenal of drugs available for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalyst for Organic Synthesis : The compound has been used as a catalyst in the synthesis of other organic compounds, demonstrating its utility in facilitating chemical reactions, which is a key aspect of organic synthesis (Maleki & Ashrafi, 2014).
Synthesis with Antioxidant Properties : Research into the synthesis of novel comenic acid derivatives containing related moieties showed observed synergistic effects when mixed with certain drugs, indicating potential antioxidant properties (Kletskov et al., 2018).
properties
IUPAC Name |
[5-(2-aminoethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8-5-14-10(4-9(7-15)12-14)6-13(8)3-2-11/h4,8,15H,2-3,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHUQZAOQQSHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















